[3-(4-Methoxyphenyl)-2-methyl-5-oxo-4H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid
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Overview
Description
2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and acetic acid groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid
- 2-[3-(4-chlorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid
Uniqueness
What sets 2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid |
InChI |
InChI=1S/C16H17N3O4/c1-9-14(10-3-5-12(23-2)6-4-10)15-17-16(22)11(7-13(20)21)8-19(15)18-9/h3-6,11H,7-8H2,1-2H3,(H,17,22)(H,20,21) |
InChI Key |
PLQNBVONWBCYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(C(=O)NC2=C1C3=CC=C(C=C3)OC)CC(=O)O |
Origin of Product |
United States |
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